![molecular formula C17H15N3O5S B270638 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as quinoxaline-2-carboxamide-1,4-dioxide (QCD), and it is a sulfonamide derivative of quinoxaline. QCD has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has also been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antimicrobial agents. Additionally, 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders. However, one of the limitations of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is its relatively low solubility in water, which may make it difficult to administer in certain forms.
Future Directions
There are several future directions for the study of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new antimicrobial agents based on the structure of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. Another area of research is the investigation of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one's anti-inflammatory and antioxidant properties for the treatment of a range of inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields of medicine and biotechnology.
Synthesis Methods
The synthesis of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminoquinoxaline with chlorosulfonyl isocyanate followed by the addition of 2-methyl-3-oxo-3,4-dihydroquinoxaline-1-sulfonyl chloride. This reaction produces 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one as a white crystalline solid with a melting point of 262-264°C.
Scientific Research Applications
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
properties
Product Name |
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one |
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Molecular Formula |
C17H15N3O5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15N3O5S/c1-10-6-14-12(19-17(22)9-25-14)7-15(10)26(23,24)20-8-16(21)18-11-4-2-3-5-13(11)20/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
RMQWSKQCKGHBJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Origin of Product |
United States |
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